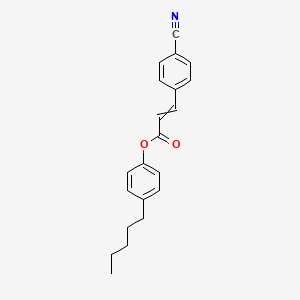
Tetramethylammonium dicyanoamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium dicyanoamide is an ionic compound composed of the tetramethylammonium cation and the dicyanoamide anion. It is known for its unique properties, including high thermal stability and conductivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium dicyanoamide can be synthesized through a metathesis reaction. One common method involves reacting tetramethylammonium chloride with sodium dicyanoamide in an aqueous solution. The reaction proceeds as follows:
(CH3)4NCl+NaN(CN)2→(CH3)4NN(CN)2+NaCl
The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often involving temperature regulation and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium dicyanoamide undergoes various chemical reactions, including:
Substitution Reactions: The dicyanoamide anion can participate in nucleophilic substitution reactions, where it replaces other anions in a compound.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include halides and other anionic species.
Solvents: Polar solvents such as water, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with metal salts can produce metal-dicyanoamide complexes.
Scientific Research Applications
Tetramethylammonium dicyanoamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Its ionic nature makes it useful in studies involving ion transport and membrane interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and solubility.
Industry: It is employed in the production of conductive materials and as an electrolyte in batteries and capacitors.
Mechanism of Action
The mechanism by which tetramethylammonium dicyanoamide exerts its effects involves its ionic nature. The tetramethylammonium cation interacts with various molecular targets, including ion channels and receptors, influencing their activity. The dicyanoamide anion can participate in coordination chemistry, forming complexes with metal ions and affecting their reactivity.
Comparison with Similar Compounds
Tetramethylammonium Chloride: Similar in structure but lacks the dicyanoamide anion, making it less versatile in certain reactions.
Tetramethylammonium Hydroxide: Used in different applications due to its strong basicity.
Tetramethylammonium Fluoride: Known for its use in fluorination reactions.
Uniqueness: Tetramethylammonium dicyanoamide stands out due to its combination of the tetramethylammonium cation and the dicyanoamide anion, providing unique properties such as high thermal stability and the ability to form complexes with metals.
Properties
CAS No. |
25816-27-7 |
|---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
cyanoiminomethylideneazanide;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2N3/c1-5(2,3)4;3-1-5-2-4/h1-4H3;/q+1;-1 |
InChI Key |
NWEVUKIJTLKGBW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.C(=[N-])=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


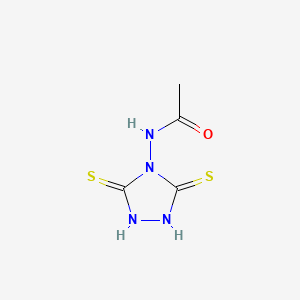

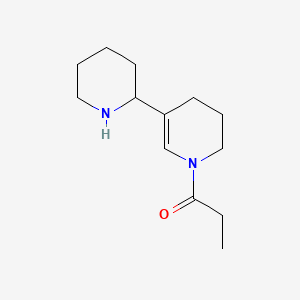
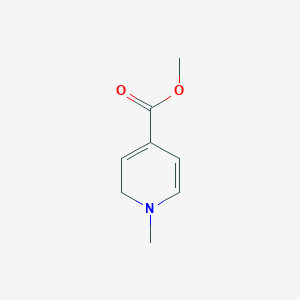
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)

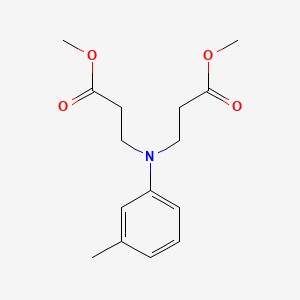
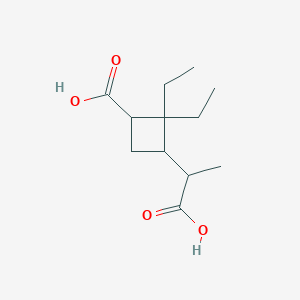
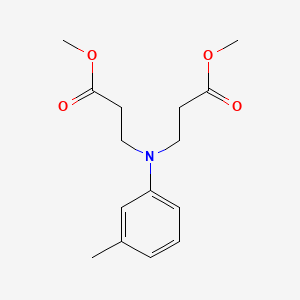
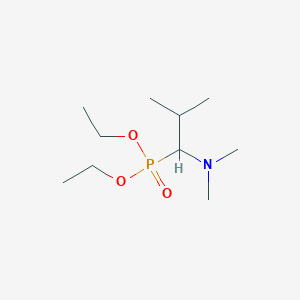
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
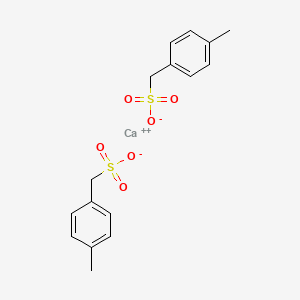
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
